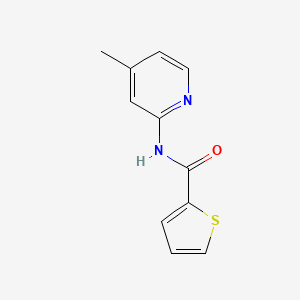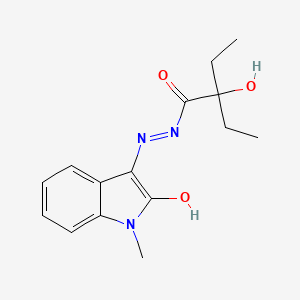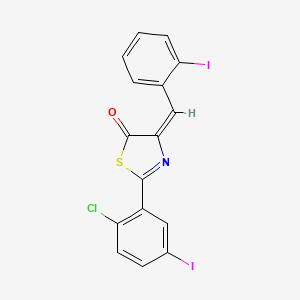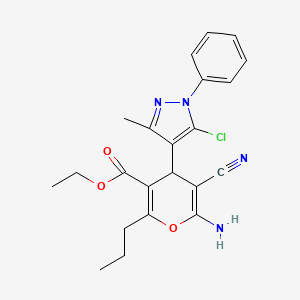
(2E)-2-cyano-N-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-cyano-N-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide is an organic molecule characterized by its cyano group, naphthalene ring, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize (2E)-2-cyano-N-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide involves an aldol condensation reaction. This reaction typically starts with the condensation of 4-methylbenzaldehyde and naphthylacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
-
Amidation: : Another approach involves the amidation of a cyano-substituted intermediate. This can be achieved by reacting 4-methylphenylamine with a cyano-substituted acyl chloride derived from naphthalene. The reaction is typically performed in an inert solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, improving yield and purity. Catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction of the cyano group can yield primary amines, which can be further functionalized.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Naphthoquinones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-2-cyano-N-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In materials science, the compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which (2E)-2-cyano-N-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-(4-methylphenyl)-3-phenylprop-2-enamide: Lacks the naphthalene ring, which may affect its electronic properties and reactivity.
(2E)-2-cyano-N-(4-methylphenyl)-3-(naphthalen-2-yl)prop-2-enamide: Similar structure but with the naphthalene ring in a different position, potentially altering its interaction with biological targets.
Uniqueness
The presence of both a naphthalene ring and a cyano group in (2E)-2-cyano-N-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide makes it unique compared to other similar compounds
Properties
Molecular Formula |
C21H16N2O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(4-methylphenyl)-3-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C21H16N2O/c1-15-9-11-19(12-10-15)23-21(24)18(14-22)13-17-7-4-6-16-5-2-3-8-20(16)17/h2-13H,1H3,(H,23,24)/b18-13+ |
InChI Key |
RYECXQBXJHAJCO-QGOAFFKASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-6-acetyl-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11520819.png)

![1-benzyl-4-[(4-chlorophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11520826.png)
![N,N'-bis{(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B11520827.png)
![N-(quinolin-3-yl)-4-[(2,4,6-trimethylphenyl)carbonyl]benzamide](/img/structure/B11520829.png)
![{1-[3-(5-Dimethylaminomethyl-tetrazol-1-yl)-phenyl]-1H-tetrazol-5-ylmethyl}-dimethyl-amine](/img/structure/B11520830.png)


![ethyl 2-({2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11520846.png)
![(4Z)-4-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11520853.png)
![5-[2-(4-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11520854.png)



